molecular formula C13H17ClNOS+ B160647 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride CAS No. 4568-71-2

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Cat. No.: B160647
CAS No.: 4568-71-2
M. Wt: 269.79 g/mol
InChI Key: IWSVLBKHBJGMAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (CAS 4568-71-2) is a thiazolium salt widely employed as a pre-catalyst for generating N-heterocyclic carbenes (NHCs) in organocatalytic reactions. Its structure features a benzyl group at the 3-position, a hydroxyethyl substituent at the 5-position, and a methyl group at the 4-position of the thiazolium ring. This compound is notable for its high catalytic activity, stability under mild conditions, and low toxicity, making it a preferred choice in reactions such as benzoin condensation , Stetter reactions , and acyloin condensations . Its structural mimicry of thiamine diphosphate (ThDP), a natural cofactor in enzymatic processes, further enhances its utility in biomimetic synthesis .

Preparation Methods

Primary Synthesis Route: Benzylation of 5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole

The most widely documented method for synthesizing 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride in anhydrous acetonitrile under reflux conditions . The reaction proceeds via nucleophilic substitution, where the thiazole’s nitrogen atom attacks the benzyl chloride’s electrophilic carbon, forming the quaternary ammonium salt.

Reaction Conditions and Workup

  • Reactants :

    • 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole (precursor)

    • Benzyl chloride (alkylating agent)

    • Anhydrous acetonitrile (solvent)

  • Molar Ratios : A 1:1 molar ratio of precursor to benzyl chloride is typically employed, though excess benzyl chloride (1.2–1.5 eq.) may enhance conversion .

  • Temperature and Duration : Reflux (82–85°C) for 6.5–24 hours .

  • Workup : Post-reaction, the mixture is cooled to room temperature, inducing crystallization. The crude product is filtered, washed with cold acetonitrile, and dried under reduced pressure .

Example Protocol from Industrial Synthesis (JP5814080 Patent)

ParameterValue
Precursor2.86 kg methylhydroxyethylthiazole
Benzyl Chloride2.54 kg
Solvent8.58 kg anhydrous acetonitrile
Reaction Time6.5 hours
Yield44%
Purity (Post-Workup)>98% (by HPLC)

This method’s moderate yield (44%) highlights challenges in product isolation due to the compound’s hygroscopic nature .

Solvent and Reaction Time Optimization

Solvent Selection

Anhydrous acetonitrile is preferred for its high dielectric constant, which stabilizes ionic intermediates and enhances reaction kinetics . Alternative solvents (e.g., DMF, THF) have been explored but result in lower yields (<30%) due to side reactions or poor solubility .

Reaction Time Variability

  • 6.5-Hour Reflux : Provides 44% yield with minimal byproducts .

  • 24-Hour Reflux : Increases yield marginally (50–55%) but risks decomposition, as evidenced by discoloration of the product .

Purification and Characterization

Crystallization Techniques

The product is crystallized by cooling the reaction mixture and adding fresh acetonitrile to reduce solubility. Repeated washing with cold acetonitrile removes unreacted benzyl chloride and precursor .

Analytical Data

  • Melting Point : 142–145°C (consistent across sources) .

  • Spectroscopic Confirmation :

    • ¹H NMR (D₂O) : δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (s, 2H, CH₂-Benzyl), 3.75 (t, 2H, CH₂-OH), 2.90 (s, 3H, CH₃), 2.65 (t, 2H, CH₂-S) .

    • FT-IR : Peaks at 3400 cm⁻¹ (O-H stretch), 1630 cm⁻¹ (C=N⁺), 750 cm⁻¹ (C-S) .

Challenges and Mitigation Strategies

Hygroscopicity Management

The compound’s hygroscopicity necessitates strict moisture control during storage (desiccators, anhydrous conditions) .

Byproduct Formation

Prolonged reflux generates minor byproducts (e.g., oxidized thiazole derivatives), mitigated by optimizing reaction time and employing inert atmospheres .

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Key AdvantageLimitation
Standard Reflux (6.5 h)4498Scalable, minimal byproductsModerate yield
Extended Reflux (24 h)50–5595Higher yieldRisk of decomposition
Alternative Solvents<3080–90Explores solvent diversityLow efficiency

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 10 kg batches) requires:

  • Temperature Control : Jacketed reactors to maintain consistent reflux .

  • Filtration Systems : Centrifugal filters for rapid product isolation .

  • Quality Control : In-line HPLC monitoring to ensure ≥98% purity .

Chemical Reactions Analysis

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride involves its role as a catalyst in chemical reactions. The thiazolium ion acts as an electrophile, facilitating the formation of carbon-carbon bonds in various organic reactions. This compound interacts with molecular targets through its thiazolium ring, which can stabilize reaction intermediates and lower the activation energy of the reaction .

Comparison with Similar Compounds

Other Thiazolium Salts

a) 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride

This analogue replaces the benzyl group with an ethyl substituent. While it shares the hydroxyethyl and methyl groups, the shorter alkyl chain reduces steric bulk and electron-donating capacity. Electrochemical studies show that the benzyl group in 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride enhances NHC stability and catalytic efficiency in polar solvents like DMSO compared to the ethyl variant .

b) 3-Benzyl-5-(2-acetoxyethyl)-4-methylthiazolium Chloride (AcO[TM]Cl)

Derivatized by acetylating the hydroxyethyl group, AcO[TM]Cl exhibits improved solubility in non-polar solvents. In the self-coupling of 5-hydroxymethyl furfural, AcO[TM]Cl outperforms analogues with electron-withdrawing groups (e.g., methoxycarbonyl-substituted thiazolium salts) due to its electron-donating acetoxy group, which lowers the activation energy of the rate-determining step by 12.3 kcal/mol .

c) Thiamine Chloride (Vitamin B1)

Thiamine chloride (CAS 59-43-8) shares structural motifs with the target compound, including a thiazolium ring and hydroxyethyl group. However, its 4-amino-2-methylpyrimidinyl substituent directs its biological role as a vitamin rather than catalytic applications. Despite this, its ThDP-like structure provides mechanistic insights into benzoin condensations .

Imidazolium-Based NHC Catalysts

Imidazolium salts (e.g., 1,3-di-tert-butylimidazolium chloride) are common NHC precursors. However, in Stetter reactions, imidazolium-derived catalysts (entries 14–15 in ) show negligible activity compared to thiazolium salts. The thiazolium ring’s inherent electronic asymmetry and stronger NHC stabilization via hydrogen bonding (from the hydroxyethyl group) likely account for this disparity .

Substituent Effects on Catalytic Performance

The benzyl and hydroxyethyl groups critically influence reactivity:

  • Benzyl Group : Enhances NHC stability through π-π stacking and steric protection of the carbene center .
  • Hydroxyethyl Group : Facilitates hydrogen bonding with substrates, aligning them for stereoselective transformations .

Table 1: Catalytic Efficiency in Stetter Reactions

Catalyst Conversion (%) Reaction Conditions Reference
This compound 92 DMSO, RT, 24 h
AcO[TM]Cl 88 DMF, 80°C, 12 h
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride 78 DMSO, RT, 24 h
Imidazolium derivative (3d) <5 DMSO, RT, 24 h

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property This compound Thiamine Chloride AcO[TM]Cl
Molecular Weight 269.79 g/mol 337.27 g/mol 311.79 g/mol
Melting Point 142–144°C 248–250°C (decomposes) 115–117°C
Solubility 25 mg/mL in methanol (clear) Soluble in water 50 mg/mL in CH₂Cl₂
Purity (HPLC) ≥98% ≥99% (pharmaceutical grade) ≥95%
Key Application Benzoin condensation, Stetter reaction Cofactor in enzymes Self-coupling reactions
Toxicity Low (irritant) Non-toxic (dietary vitamin) Moderate (respiratory risk)
References

Biological Activity

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (C13H16ClNOS) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique thiazolium structure contributes to its diverse biological activities, making it a subject of interest for further investigation.

  • Molecular Formula : C13H16ClNOS
  • Molecular Weight : 269.79 g/mol
  • CAS Number : 4568-71-2

The compound is synthesized through the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole using benzyl chloride in dry acetonitrile under reflux conditions. This process yields a product that can be purified through crystallization .

The biological activity of this compound primarily arises from its ability to act as a catalyst in various chemical reactions. The thiazolium ion within the compound serves as an electrophile, facilitating the formation of carbon-carbon bonds and stabilizing reaction intermediates, which lowers the activation energy required for these reactions .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that thiazolium compounds exhibit significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Enzyme Interaction : Investigations into its interaction with carbonic anhydrase isoforms suggest that it may influence enzyme activity, which is crucial for maintaining physiological pH levels and other metabolic processes.
  • Therapeutic Potential : Ongoing research is exploring its potential applications in drug development, particularly in targeting specific diseases due to its unique structural properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress markers in vitro
Enzyme InhibitionModulates activity of carbonic anhydrase isoforms
Therapeutic ResearchInvestigated for potential use in treating infections and metabolic disorders

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

  • Catalysis in Organic Synthesis : It is employed as a catalyst in various organic reactions, including Stetter reactions and acyloin condensation, where it facilitates the formation of valuable chemical intermediates .
  • Biochemical Studies : The compound is utilized to study enzyme mechanisms and interactions, providing insights into metabolic pathways and potential therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiazolium salts are often prepared by alkylation of thiazole derivatives. A common approach involves reacting 4-methylthiazole with benzyl chloride derivatives in anhydrous solvents (e.g., ethanol or methanol) under reflux, followed by purification via recrystallization. Key steps include maintaining an inert atmosphere to prevent hydrolysis and using stoichiometric control to avoid side products. Post-synthesis, hygroscopicity requires storage in desiccators under inert gas .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Analyze proton environments, such as the benzyl group (δ 7.2–7.4 ppm), hydroxyethyl protons (δ 3.5–4.0 ppm), and methyl groups (δ 2.5–3.0 ppm). Solvent effects (e.g., KOH in H₂O vs. CH₃OH) can shift resonances, as shown in studies of analogous thiazolium salts .
  • IR : Identify functional groups like C=N (1650–1600 cm⁻¹) and O–H (broad peak ~3300 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (269.79 g/mol) via ESI-MS .

Q. What experimental precautions are critical due to its hygroscopic and irritant properties?

  • Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at room temperature. Use glove boxes for handling to minimize moisture exposure. Safety protocols include wearing nitrile gloves, goggles, and lab coats. In case of skin/eye contact, rinse immediately with water (per Safety Code S26/S36). Waste disposal should follow regulations for irritants (Risk Code 36/37/38) .

Advanced Research Questions

Q. How do solvent polarity and basicity influence the compound’s catalytic activity in aldol-like reactions?

  • Methodological Answer : The thiazolium ring’s electrophilicity is solvent-dependent. In aqueous basic solutions (e.g., KOH/H₂O), the hydroxyethyl group may deprotonate, enhancing resonance stabilization and catalytic efficiency. Comparative studies in methanol (KOH/CH₃OH) show reduced activity due to weaker ion solvation. Optimize solvent choice by testing reaction yields in polar aprotic (DMF, DMSO) vs. protic solvents .

Q. What mechanistic insights explain its role as a catalyst in α,β-unsaturated ketone additions?

  • Methodological Answer : The compound acts as a nucleophilic catalyst via transient enamine or Breslow intermediate formation. For example, in the addition of aldehydes to α,β-unsaturated ketones, the thiazolium ion deprotonates the aldehyde, generating a reactive enolate. Kinetic studies (e.g., monitoring by UV-Vis or HPLC) can elucidate rate-determining steps. Computational modeling (DFT) may predict transition-state geometries and charge distribution .

Q. How can structural modifications (e.g., substituent variation) enhance catalytic stability or selectivity?

  • Methodological Answer : Replace the benzyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to increase electrophilicity. Alternatively, substitute the hydroxyethyl moiety with phosphoethyl groups to improve water solubility (e.g., disodium 3-benzyl-4-(2-phosphoethyl)-thiazolium bromide). Evaluate modified derivatives via Hammett plots to correlate substituent effects with reaction rates .

Q. What analytical strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Discrepancies may arise from varying hydration states or impurities. Use Karl Fischer titration to quantify water content in hygroscopic samples. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC purity checks can identify degradation pathways. Cross-validate solubility claims by testing in buffered solutions (pH 4–10) .

Properties

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSVLBKHBJGMAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963419
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4568-71-2
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4568-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4568-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

71.6 g (500 millimoles) of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole), 63.3 g (500 millimoles) of freshly distilled benzyl chloride and 250 ml of absolute acetonitrile are refluxed for 24 hours in a 500 ml round-bottomed flask. The stirred reaction mixture is slowly cooled to room temperature, and the precipitate is filtered off under suction, washed colorless with dry acetonitrile, predried and then dried at 90° C. under reduced pressure from a water pump.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Thiazolium, 4-methyl-3-(phenylmethyl)-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Thiazolium, 4-methyl-3-(phenylmethyl)-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Reactant of Route 3
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Reactant of Route 4
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Reactant of Route 5
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Reactant of Route 6
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.